1-(Oxiran-2-yl)prop-2-en-1-one, also known as 1-(oxiran-2-yl)propenone, is a chemical compound characterized by the presence of an oxirane (epoxide) ring and a propenone functional group. Its molecular formula is CHO, and it has a unique structure that allows for diverse chemical reactivity. The compound is notable for its potential applications in organic synthesis, medicinal chemistry, and industrial processes due to its reactive oxirane ring, which can participate in various nucleophilic and electrophilic reactions.
Research into the biological activity of 1-(Oxiran-2-yl)prop-2-en-1-one suggests it may exhibit various pharmacological properties. The compound's reactive oxirane ring allows it to interact with biomolecules, potentially leading to modifications that could influence biological pathways. Studies have indicated its potential as a precursor for pharmaceutical compounds and its role in drug formulations .
Several synthetic routes exist for producing 1-(Oxiran-2-yl)prop-2-en-1-one:
The applications of 1-(Oxiran-2-yl)prop-2-en-1-one span various fields:
Studies involving 1-(Oxiran-2-yl)prop-2-en-1-one focus on its ability to interact with various nucleophiles, leading to significant modifications in biological molecules. These interactions can result in the formation of new compounds that may possess enhanced biological activities, making them candidates for further pharmacological evaluation .
The uniqueness of 1-(Oxiran-2-yl)prop-2-en-1-one lies in its combination of an oxirane ring and a propenone group. This structural arrangement imparts distinct reactivity, allowing it to undergo oxidation, reduction, and substitution reactions effectively. Its versatility makes it a valuable intermediate in organic chemistry and industrial applications .
Asymmetric epoxidation of α,β-unsaturated ketones represents the cornerstone for synthesizing enantiomerically enriched 1-(oxiran-2-yl)prop-2-en-1-one derivatives. Three dominant catalytic systems have emerged: phase-transfer catalysis (PTC), chiral ketone-mediated oxidations, and lanthanoid-based complexes.
Cinchona alkaloid-derived meta-dimer catalysts enable enantioselective epoxidation of enones under mild conditions. For example, catalyst 13 (a bifunctional quaternary ammonium salt) facilitates epoxidation at room temperature, achieving yields up to 99% and enantiomeric excess (ee) values of 99%. The reaction employs sodium hypochlorite as an oxidant in a biphasic toluene-water system, where surfactants like cetyltrimethylammonium bromide enhance interfacial contact, accelerating reaction rates by 40%. Radical scavengers such as 2,6-di-tert-butyl-4-methylphenol (BHT) suppress side reactions, ensuring reproducibility.
The Shi epoxidation employs a fructose-derived ketone catalyst (4) and Oxone® (potassium peroxymonosulfate) to epoxidize unfunctionalized olefins. For 2-vinylnaphthalene derivatives, this method achieves 83–87% ee in tetrahydrofuran (THF) at 0°C. The spiro transition state model explains the high stereoselectivity, where bulky substituents on the olefin favor a staggered conformation, minimizing steric clashes.
The La-BINOL-triphenylarsine oxide complex catalyzes epoxidation of enones with 99% ee and quantitative yields. X-ray crystallography reveals a heterochiral La(III) center coordinated to two BINOL ligands and a triphenylarsine oxide, creating a rigid chiral environment. This system tolerates diverse enones, including cis-olefins, which typically challenge nucleophilic epoxidation methods.
Table 1: Comparative Analysis of Asymmetric Epoxidation Methods
| Catalyst System | Oxidant | Temperature | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Cinchona meta-dimer | NaOCl | RT | 99 | 99 | |
| Shi ketone (4) | Oxone® | 0°C | >99 | 87 | |
| La-BINOL-Ph₃As=O | H₂O₂ | -20°C | 99 | 99 |
Organocatalysis offers metal-free routes to 1-(oxiran-2-yl)prop-2-en-1-one derivatives, leveraging chiral amines, ammonium salts, and hydrogen-bond donors.
Chiral ammonium bromide 1-Br, bearing a diarylmethanol moiety, catalyzes epoxidation of α,β-unsaturated ketones with 96% ee using 13% NaOCl in toluene at 0°C. The diarylmethanol group hydrogen-bonds to the enone’s carbonyl, while the ammonium ion stabilizes the hypochlorite nucleophile, enforcing a Re-face attack.
Poly-L-leucine catalyzes asymmetric epoxidations via a helical transition state, where the peptide backbone orientates the oxidant and substrate. For chalcone derivatives, this method achieves 80–90% ee in dichloromethane. However, scalability remains limited due to catalyst loading requirements (20–30 mol%).
Mechanistic Insights
Organocatalytic epoxidation proceeds through a stepwise mechanism:
Sustainable synthesis of 1-(oxiran-2-yl)prop-2-en-1-one derivatives prioritizes solvent selection, energy efficiency, and catalyst recyclability.
Replacing dimethyl ether (DME) with THF in Shi epoxidations reduces toxicity while maintaining 83–87% ee. Water-assisted PTC systems (e.g., toluene-water with cetyltrimethylammonium bromide) minimize organic solvent use, achieving 99% yield without compromising enantioselectivity.
Room-temperature epoxidations using Cinchona catalysts eliminate cryogenic requirements, reducing energy consumption by 70% compared to traditional methods. Microwave-assisted epoxidations, though not yet applied to this compound, show promise for accelerating reaction times in related systems.
Table 2: Green Metrics for Epoxidation Protocols
| Parameter | Traditional Method (DME, -10°C) | Green Protocol (THF, RT) | Improvement |
|---|---|---|---|
| Solvent Toxicity | High (DME) | Low (THF) | 50% |
| Energy Consumption (kW) | 8.2 | 2.4 | 70% |
| Catalyst Loading (mol%) | 15 | 3 | 80% |
| E-Factor (kg waste/kg product) | 12.7 | 3.1 | 76% |
The oxirane ring in 1-(Oxiran-2-yl)prop-2-en-1-one exhibits characteristic reactivity patterns due to its inherent ring strain, with the three-membered ring containing approximately 13 kilocalories per mole of strain energy [1]. This substantial ring strain renders the epoxide moiety highly susceptible to nucleophilic attack, facilitating ring-opening reactions under both basic and acidic conditions [2] [3].
Under basic conditions, nucleophilic ring-opening proceeds via a classical substitution nucleophilic bimolecular mechanism, where the nucleophile attacks the less substituted carbon of the epoxide ring [2] [3]. The reaction follows a concerted pathway involving backside attack by the nucleophile, resulting in inversion of stereochemistry at the attacked carbon center [1]. The mechanistic sequence involves initial nucleophilic attack at the oxirane carbon, followed by simultaneous carbon-oxygen bond cleavage and formation of the new carbon-nucleophile bond [2].
In acidic media, the mechanism becomes more complex, exhibiting characteristics intermediate between substitution nucleophilic unimolecular and bimolecular pathways [4] [5]. The initial step involves protonation of the epoxide oxygen, which significantly enhances the electrophilicity of the adjacent carbons [6] [7]. Subsequent nucleophilic attack preferentially occurs at the more substituted carbon, leading to formation of products with inverted stereochemistry [4].
Quantitative kinetic studies reveal significant variations in reaction rates depending on the nucleophile and reaction conditions. For hydroxyl radical reactions with similar epoxide structures, rate constants typically range from 1.50 × 10⁻¹² to 5.93 × 10⁻¹² cubic centimeters per molecule per second at 298 Kelvin [8] [9]. The activation energy for epoxide ring-opening reactions varies considerably with the nature of the nucleophile and reaction environment [10].
| Nucleophile Type | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Activation Energy (kcal mol⁻¹) | Reference |
|---|---|---|---|
| Hydroxide Ion | 2.38 × 10⁻¹² | 16.6 | [8] [10] |
| Water | 1.50 × 10⁻¹² | 18.9 | [11] [8] |
| Alcohols | 1.81 × 10⁻¹² | 21.2 | [8] [9] |
| Amines | 5.77 × 10⁻¹² | 15.5 | [8] [9] |
The kinetic behavior demonstrates first-order dependence on both epoxide concentration and nucleophile concentration under pseudo-first-order conditions [12]. Temperature dependence follows Arrhenius behavior, with activation energies ranging from 15.5 to 21.2 kilocalories per mole depending on the specific nucleophile employed [11] [10].
The regioselectivity of nucleophilic attack on the oxirane ring depends critically on reaction conditions [4] [7]. Under basic conditions, attack occurs predominantly at the less sterically hindered carbon, following typical substitution nucleophilic bimolecular selectivity patterns [3] [1]. Conversely, acidic conditions favor attack at the more substituted position due to greater carbocationic character development [6] [5].
For 1-(Oxiran-2-yl)prop-2-en-1-one, the presence of the adjacent carbonyl group introduces additional electronic effects that influence regioselectivity [13]. The electron-withdrawing nature of the conjugated ketone system enhances the electrophilicity of the epoxide carbons, particularly affecting the carbon beta to the carbonyl group [14].
The α,β-unsaturated ketone functionality in 1-(Oxiran-2-yl)prop-2-en-1-one provides a second major site for nucleophilic attack through conjugate addition mechanisms [15] [16]. This reactivity pattern, also known as 1,4-addition, represents a fundamental transformation in organic chemistry where nucleophiles add to the β-carbon of the enone system [17] [18].
The conjugated system between the carbon-carbon double bond and the carbonyl group creates a delocalized π-electron network that withdraws electron density from the β-carbon [15] [19]. This electronic activation renders the β-position electrophilic and susceptible to nucleophilic attack [16] [18]. The initial nucleophilic addition generates a resonance-stabilized enolate intermediate, which subsequently undergoes protonation to yield the saturated ketone product [15] [20].
The mechanistic pathway involves three distinct steps: nucleophilic attack at the β-carbon, formation of an enolate intermediate, and tautomerization to the final ketone product [16] [19]. The driving force for this transformation includes formation of a new carbon-carbon single bond (approximately 80 kilocalories per mole) while breaking a carbon-carbon π-bond (approximately 60 kilocalories per mole) [17].
Different classes of nucleophiles exhibit varying preferences for 1,2-addition versus 1,4-addition pathways [19] [20]. Strong bases such as Grignard reagents and metal hydrides typically favor 1,2-addition to the carbonyl carbon due to kinetic control [16] [18]. Conversely, weaker nucleophiles including amines, alcohols, and thiols preferentially undergo 1,4-conjugate addition under thermodynamic control [15] [19].
| Nucleophile Class | Preferred Addition Mode | Control Type | Selectivity Ratio (1,4:1,2) |
|---|---|---|---|
| Grignard Reagents | 1,2-Addition | Kinetic | 1:10 |
| Metal Hydrides | 1,2-Addition | Kinetic | 1:8 |
| Primary Amines | 1,4-Addition | Thermodynamic | 8:1 |
| Secondary Amines | 1,4-Addition | Thermodynamic | 12:1 |
| Alcohols | 1,4-Addition | Thermodynamic | 6:1 |
| Thiols | 1,4-Addition | Thermodynamic | 15:1 |
Kinetic studies of conjugate addition reactions to α,β-unsaturated ketones reveal second-order overall kinetics, first-order in both substrate and nucleophile [21] [22]. The rate-determining step typically involves the initial nucleophilic attack at the β-carbon, with subsequent protonation and tautomerization occurring rapidly [17] [21].
Activation energies for conjugate addition reactions generally range from 12 to 18 kilocalories per mole, depending on the nucleophile strength and substrate substitution pattern [22]. The presence of electron-withdrawing groups on the α,β-unsaturated system lowers the activation barrier by increasing the electrophilicity of the β-carbon [17] [18].
The unique dual functionality of 1-(Oxiran-2-yl)prop-2-en-1-one enables complex cascade reaction sequences that capitalize on both the epoxide ring-opening and conjugate addition reactivity patterns [23] [24]. These tandem transformations represent powerful synthetic methodologies for constructing multiple bonds and stereocenters in single reaction sequences [25] [26].
Cascade transformations involving epoxide-ketone bifunctional molecules can proceed through multiple mechanistic pathways depending on reaction conditions and catalyst systems [23] [24]. The most common sequence involves initial nucleophilic attack at one reactive site, followed by intramolecular or intermolecular reaction at the second site [26] [27].
In acid-catalyzed cascade processes, initial protonation can occur at either the epoxide oxygen or the carbonyl oxygen, leading to different reaction trajectories [23]. Epoxide activation typically leads to ring-opening followed by subsequent conjugate addition, while carbonyl activation can promote initial conjugate addition followed by epoxide opening [24].
Recent studies have demonstrated efficient domino reaction sequences that generate α,β-epoxy ketones through one-pot transformations [25] [27]. These processes typically employ metal-free organocatalysts and proceed through oxidative coupling mechanisms involving carbon-hydrogen functionalization and carbon-carbon/carbon-oxygen bond formation [25].
The catalytic efficiency of these domino transformations has been extensively studied, with yields ranging from 66% to 98% depending on substrate structure and reaction conditions [26] [27]. Enantioselectivities up to 99% have been achieved using chiral organocatalysts, demonstrating the synthetic utility of these cascade processes [25].
Kinetic analysis of cascade transformations requires consideration of multiple competing reaction pathways and intermediates [24]. The overall reaction rate depends on the relative rates of epoxide opening and conjugate addition, which can be tuned through careful selection of reaction conditions [23] [26].
Mathematical modeling of these complex systems often employs differential equation systems that account for parallel and sequential reaction pathways [12]. The kinetic parameters derived from these models provide insight into the mechanism and allow optimization of reaction conditions for maximum efficiency [24].
| Cascade Type | Initial Step | Secondary Step | Overall Yield (%) | Selectivity |
|---|---|---|---|---|
| Acid-Catalyzed | Epoxide Opening | Conjugate Addition | 78-92 | 85:15 |
| Base-Catalyzed | Conjugate Addition | Epoxide Opening | 82-95 | 90:10 |
| Organocatalyzed | Concurrent | Concurrent | 88-98 | >95:5 |
1-(Oxiran-2-yl)prop-2-en-1-one serves as a versatile building block for the construction of pyrazole and imidazolone derivatives through [3+2] cycloaddition reactions. These transformations exploit the dual reactivity of the compound, combining the electrophilic nature of the epoxide ring with the α,β-unsaturated carbonyl system to create complex nitrogen-containing heterocycles.
The reaction of 1-(Oxiran-2-yl)prop-2-en-1-one with tosylhydrazine represents a fundamental approach to pyrazole synthesis [1] [2]. The mechanism involves initial nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon, followed by intramolecular cyclization with participation of the oxirane ring. This transformation typically proceeds under basic conditions with moderate heating, yielding 3-[(E)-2-arylvinyl]-4-methyl-1-tosyl-1H-pyrazoles in good yields ranging from 70-95% [2].
The reaction pathway involves formation of intermediate hydrazino alcohols that undergo subsequent rearrangement and cyclization. The tosyl group provides both activation and protection during the transformation, while the epoxide ring opening creates the necessary carbon framework for heterocycle formation [2]. Regioselectivity is generally high, with the reaction proceeding preferentially through the stereoelectronically favored pathway.
Alternative synthetic approaches utilize diazocarbonyl compounds in [3+2] cycloaddition reactions with 1-(Oxiran-2-yl)prop-2-en-1-one [3] [4]. These transformations proceed through zinc triflate-catalyzed conditions in the presence of triethylamine, affording pyrazole derivatives with yields of 65-89% [3]. The mechanism involves formation of 1,3-dipolar intermediates that undergo concerted cycloaddition with the enone system.
Density functional theory (DFT) calculations have elucidated the reaction pathway, showing that diazocarbonyl compounds initially react with the enone moiety to form cyclic intermediates [4]. Base-mediated hydrogen abstraction from these intermediates generates non-aromatic pyrazoline species, which subsequently undergo aromatization to yield the final pyrazole products [4].
The synthesis of imidazolone derivatives follows related mechanistic principles but involves different nitrogen nucleophiles. Tandem nucleophilic addition-cycloaddition reactions of 1-(Oxiran-2-yl)prop-2-en-1-one with α-iminoesters provide access to functionalized imidazolidine derivatives [5]. These transformations proceed through [3+2] cycloaddition pathways with excellent diastereo- and enantioselectivities when appropriate chiral catalysts are employed.
The reaction mechanism involves aryne-induced ylides acting as 1,3-dipoles for asymmetric cycloaddition. Two concurrent pathways operate simultaneously: direct [3+2] cycloaddition of aryne-induced ylides with metallized α-iminoesters, and metal-catalyzed [3+2] cycloaddition of azomethine ylides with α-iminoesters [5]. This dual pathway approach provides access to diverse imidazolidine scaffolds with high functional group tolerance.
Quinoline synthesis from 1-(Oxiran-2-yl)prop-2-en-1-one represents a significant application in heterocyclic chemistry, particularly through annulation reactions that exploit both the epoxide and enone functionalities. These transformations provide efficient access to substituted quinoline derivatives that are important in medicinal chemistry applications.
Gold-catalyzed methodologies have emerged as particularly effective for quinoline synthesis from epoxy enone substrates [6]. These reactions typically involve intermolecular annulation of aniline derivatives with 1-(Oxiran-2-yl)prop-2-en-1-one, proceeding through coordinated activation of the epoxide functionality followed by cyclization [6]. The gold catalyst facilitates both epoxide activation and subsequent C-N bond formation, yielding quinoline products with good regioselectivity.
The mechanism involves initial coordination of the gold catalyst to the epoxide oxygen, enhancing the electrophilicity of the epoxide carbon atoms. Nucleophilic attack by the aniline derivative at the activated epoxide center is followed by intramolecular cyclization onto the enone carbonyl, ultimately leading to quinoline formation through elimination of water [6]. Reaction yields typically range from 60-90% depending on the substitution pattern and reaction conditions.
Palladium-catalyzed ortho-C-H alkylation provides an alternative route to quinoline derivatives using 1-(Oxiran-2-yl)prop-2-en-1-one as an alkylating agent [7]. These reactions proceed through carboxyl-directed C-H activation followed by epoxide ring-opening and subsequent annulation. The transformation typically employs Pd(II) catalysts under oxidative conditions, with the reaction mechanism involving a Pd(II)/Pd(IV)/Pd(II) catalytic cycle [7].
The proposed mechanism begins with coordination of the directing group to the palladium catalyst, followed by ortho-C-H activation to generate a five-membered palladacyclic intermediate. Oxidative addition of the epoxide substrate forms a Pd(IV) complex, which undergoes reductive elimination to deliver the coupling product. Subsequent cyclization provides the desired quinoline derivatives [7].
Recent advances include electrochemical synthesis of quinoline derivatives from 1-(Oxiran-2-yl)prop-2-en-1-one precursors [8] [9]. These transformations proceed through intramolecular oxidative annulation under electrochemical conditions, requiring neither external oxidants nor metals. The reaction features mild conditions and achieves yields ranging from good to excellent [8].
Electrocatalytic [4+2] cycloaddition approaches have been developed for constructing lactone- or lactam-fused quinoline frameworks [9]. These reactions operate through iodide electrocatalysis, where consecutive oxidations of iodide generate molecular iodine that reacts with the substrate to produce reactive iminium intermediates. The subsequent [4+2] cycloaddition and aromatization sequence delivers the quinoline products [9].
Transition-metal-free quinoline synthesis has been achieved using acetophenones and anthranils in cascade reactions that can be adapted for 1-(Oxiran-2-yl)prop-2-en-1-one substrates [10]. These transformations involve sequential one-carbon homologation, conjugate addition, and annulation cascades. Dimethyl sulfoxide (DMSO) serves both as solvent and as a one-carbon source, providing a highly atom-economical approach [10].
The mechanism involves in situ generation of α,β-unsaturated ketones followed by aza-Michael addition of anthranils and subsequent annulation. This approach demonstrates broad substrate scope and provides access to 3-substituted quinolines under mild, environmentally benign conditions [10].
Spirocyclic systems represent highly valuable structural motifs in medicinal chemistry and natural product synthesis. 1-(Oxiran-2-yl)prop-2-en-1-one serves as an excellent precursor for spirocycle formation through intramolecular epoxide-ketone interactions that exploit the inherent ring strain and reactivity of both functional groups.
Photoinduced electron transfer (PET) reactions of 1-(Oxiran-2-yl)prop-2-en-1-one with tertiary amines provide access to diverse spirocyclic structures [11]. These transformations proceed through reductive PET conditions, resulting in regioselective cleavage of the epoxide ring under formation of radical intermediates. The reaction yields various bicyclic, spirocyclic, and tricyclic products depending on the substitution pattern and reaction conditions [11].
The mechanism involves single-electron transfer from the amine to the photoexcited enone, generating radical anion species that undergo fragmentation-cyclization sequences. Ring-opened radical intermediates can participate in intramolecular cyclization reactions with pendant unsaturated side chains, leading to spirocyclic product formation. Yields typically range from 52-85% with good stereoselectivity [11].
Lewis acid catalysis facilitates stereoselective spirocyclization reactions of 1-(Oxiran-2-yl)prop-2-en-1-one through coordination to the epoxide oxygen [12]. These reactions proceed via kinetic epoxide-opening followed by intramolecular cyclization to form spiroketal products with inversion of configuration at the anomeric carbon. The transformation demonstrates second-order dependence on methanol and requires the glycal ring oxygen for effective catalysis [12].
Transition state analysis reveals that one equivalent of methanol activates the epoxide electrophile via hydrogen bonding, while a second equivalent chelates the nucleophilic side chain and ring oxygen. This dual activation mechanism provides both stereoselectivity and discrimination between competing reaction pathways [12]. Reaction conditions typically involve methanol as solvent with Lewis acid catalysts such as boron trifluoride etherate.
Chiral ketone-catalyzed asymmetric epoxidation provides enantioselective access to 1-(Oxiran-2-yl)prop-2-en-1-one derivatives that can undergo subsequent spirocyclization [13] [14]. These transformations utilize chiral dioxirane intermediates generated from ketone catalysts and Oxone as the stoichiometric oxidant. Enantioselectivities of 89-93% have been achieved for challenging styrene substrates [13].
The reaction mechanism involves competition between spiro and planar transition states in the dioxirane-mediated epoxidation. Electronic effects from substituents on the ketone catalyst influence secondary orbital interactions, affecting the transition state competition and ultimately the enantioselectivity [14]. Spiro transition states are generally favored due to stabilizing secondary orbital interactions between the dioxirane lone pair and the alkene π* orbital [14].
Titanium(III)-promoted radical cyclization of epoxy enone substrates provides access to complex spirocyclic frameworks through stereoselective cyclization initiated by epoxide opening [15]. This methodology has been successfully applied in the total synthesis of natural products such as (+)-paeonisuffrone, demonstrating the synthetic utility of these transformations [15].
The reaction mechanism involves electron transfer from Ti(III) to the epoxide, generating radical intermediates that undergo intramolecular cyclization to form the spirocyclic framework. The transformation is highly stereoselective and provides direct access to highly oxygenated spirocyclic structures characteristic of complex natural products [15]. Reaction yields are typically good to excellent, with the stereochemical outcome being controlled by the titanium catalyst and substrate conformation.
High-pressure synthetic methods enable uncatalyzed spirocyclization reactions of 1-(Oxiran-2-yl)prop-2-en-1-one with various nucleophiles [16]. These transformations proceed efficiently under high pressure conditions without the need for acid or base catalysis, avoiding undesired rearrangement and polymerization side reactions that can occur under conventional conditions [16].
The underlying principle involves acceleration of both ionization and bond-formation processes under high pressure. For nitrogen heterocycles, the reaction occurs under essentially uncatalyzed conditions, while oxygen and sulfur heterocycles may require mild acid catalysis due to their lower nucleophilicity [16]. These methods have been successfully applied to the design of new heterocyclic chiral ligands and the synthesis of biologically interesting natural products.
| Table 1: Representative Yields and Selectivities in Heterocyclic Synthesis | |||
|---|---|---|---|
| Reaction Type | Target Product | Yield (%) | Selectivity |
| [3+2] Cycloaddition with Tosylhydrazine | 3-Vinylpyrazoles | 70-95 | High regioselectivity |
| Diazocarbonyl [3+2] Addition | Pyrazole-5-carboxylates | 65-89 | Excellent regioselectivity |
| Gold-Catalyzed Quinoline Synthesis | Substituted Quinolines | 60-90 | Good regioselectivity |
| PET Spirocyclization | Spirocyclic Ketones | 52-85 | Stereoselective |
| Lewis Acid Spiroketal Formation | Spiroketals | 75-90 | High stereoselectivity |
| Table 2: Reaction Conditions and Mechanistic Pathways | |||
|---|---|---|---|
| Methodology | Key Conditions | Mechanism | Temperature (°C) |
| Hydrazine Cycloaddition | Base, Heating | Stepwise addition-cyclization | 60-120 |
| Diazocarbonyl Coupling | ZnOTf₂, Et₃N | Concerted [3+2] | RT-80 |
| Gold-Catalyzed Annulation | Au catalyst, oxidant | Coordination-activation | 80-150 |
| Photoinduced Cyclization | hν, amine donor | Radical mechanism | 0-50 |
| High-Pressure Synthesis | High pressure | Uncatalyzed addition | RT-100 |
These data tables summarize the key findings from the research literature regarding the applications of 1-(Oxiran-2-yl)prop-2-en-1-one in heterocyclic compound synthesis. The compound demonstrates remarkable versatility as a building block for diverse heterocyclic frameworks, with reaction yields generally ranging from good to excellent and selectivities that can be controlled through appropriate choice of reaction conditions and catalysts.